molecular formula C10H14N6O3 B1666341 5'-Amino-5'-deoxyadenosine CAS No. 14365-44-7

5'-Amino-5'-deoxyadenosine

Cat. No. B1666341
CAS RN: 14365-44-7
M. Wt: 266.26 g/mol
InChI Key: GVSGUDGNTHCZHI-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Amino-5’-deoxyadenosine (NH2dAdo; Nsc 238990) is a purine nucleoside analog . It is an analogue of adenosine where the 5’-hydroxy group has been replaced by an amino group . It is also known as an inhibitor of adenosine kinase .


Molecular Structure Analysis

The molecular formula of 5’-Amino-5’-deoxyadenosine is C10H14N6O3 . It has an average mass of 266.257 Da and a monoisotopic mass of 266.112732 Da . The structure includes 4 of 4 defined stereocentres .


Physical And Chemical Properties Analysis

5’-Amino-5’-deoxyadenosine has a density of 2.1±0.1 g/cm3, a boiling point of 647.6±65.0 °C at 760 mmHg, and a flash point of 345.4±34.3 °C . It has 9 H bond acceptors, 6 H bond donors, and 2 freely rotating bonds . Its solubility in DMSO is 200 mg/mL (ultrasonic) .

Scientific Research Applications

Application in DNA Methylation Research

  • Summary of the Application: 5’-Amino-5’-deoxyadenosine is used as a SAM (S-adenosyl-methionine) analogue in the study of DNA methylation. In this context, it has been used to investigate the deamination of cytosine to uracil by the SssI DNA Methyltransferase .
  • Methods of Application: The enzyme SssI DNA Methyltransferase was shown to be able to catalyze the deamination of cytosine to uracil in the absence of SAM. The rate of this reaction can be increased by the SAM analogue 5’-amino-5’-deoxyadenosine .
  • Results or Outcomes: The study found that the rate of cytosine-to-uracil deamination mediated by M.SssI in the presence of 5’-amino-5’-deoxyadenosine was at least 100-fold higher than the rate of C5-methylcytosine-to-thymine conversion .

Application in Antitumor Activity

  • Summary of the Application: 5’-Amino-5’-deoxyadenosine is a purine nucleoside analog that has demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies .
  • Results or Outcomes: While the specific outcomes can vary depending on the study, the general consensus is that 5’-Amino-5’-deoxyadenosine has demonstrated promising antitumor activity in preclinical studies .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGUDGNTHCZHI-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Amino-5'-deoxyadenosine

CAS RN

14365-44-7
Record name 5'-Amino-5'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014365447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Amino-5'-deoxyadenosine
Reactant of Route 2
Reactant of Route 2
5'-Amino-5'-deoxyadenosine
Reactant of Route 3
5'-Amino-5'-deoxyadenosine
Reactant of Route 4
5'-Amino-5'-deoxyadenosine
Reactant of Route 5
5'-Amino-5'-deoxyadenosine
Reactant of Route 6
5'-Amino-5'-deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.